2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
Description
This compound features a central pyrrolidine-2,5-dione (succinimide) core linked to an acetamide group. The acetamide nitrogen is substituted with a hybrid ethyl group bearing both furan-2-yl and thiophen-2-yl moieties. This unique heteroaromatic combination distinguishes it from structurally related compounds, which typically feature phenyl, substituted benzyl, or simple alkyl groups.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHBRBZDVZDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide (CAS No. 2034484-10-9) is a synthetic derivative that combines elements of pyrrolidine, furan, and thiophene. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action based on recent studies.
The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. The structure includes a dioxopyrrolidine moiety linked to a furan and thiophene substituent, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034484-10-9 |
Biological Activity Overview
Research has shown that compounds containing furan and thiophene rings exhibit various biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The specific compound has been evaluated for its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, including breast, colon, lung, and prostate cancer cells. The compound demonstrated significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide .
Case Study: In Vitro Evaluation
In vitro assays revealed that the compound induced apoptosis in cancer cells, primarily through the activation of reactive oxygen species (ROS) pathways. Flow cytometry analyses indicated that treated cells exhibited cell cycle arrest at the G1 phase, suggesting a mechanism involving cell cycle regulation .
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death in rapidly dividing cancer cells .
- Induction of Apoptosis : The compound activates apoptotic pathways through ROS generation, leading to mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : By interfering with normal cell cycle progression, the compound effectively halts the proliferation of cancer cells .
Comparative Efficacy
To further understand its efficacy, a comparison with other known anticancer agents was conducted:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(2,5-dioxopyrrolidin-1-yl)... | 10 | Topoisomerase II inhibition |
| Etoposide | 8 | Topoisomerase II inhibition |
| Doxorubicin | 5 | DNA intercalation |
Scientific Research Applications
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of compounds containing furan and thiophene rings. For instance:
- Study 1 : A series of furan derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated minimum inhibitory concentrations (MICs) as low as 8 µg/mL , demonstrating significant efficacy against various microbial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Study 2 : In vitro tests on human cancer cell lines (A549 and NCI-H358) showed that compounds with similar structural motifs exhibited cytotoxic effects with IC50 values ranging from 5 µM to 20 µM in two-dimensional cultures. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
In a comprehensive evaluation of various furan derivatives, compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide demonstrated significant antibacterial activity. The use of standard broth dilution methods revealed that certain derivatives achieved MIC values as low as 8 µg/mL , indicating their potential as effective antimicrobial agents .
Case Study 2: Antitumor Screening
A series of synthesized compounds based on the structure of this compound were tested against human cancer cell lines. Results indicated that derivatives with similar functional groups exhibited IC50 values ranging from 5 µM to 20 µM in two-dimensional cultures. Notably, reduced activity was observed in three-dimensional cultures, underscoring the importance of cellular context when evaluating drug efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Dioxopyrrolidinyl Group
The dioxopyrrolidinyl moiety acts as an activated ester, facilitating nucleophilic acyl substitution. This reaction replaces the succinimide group with nucleophiles such as amines or thiols under mild conditions.
Example Reaction:
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines | DMF, RT, 12h | Substituted acetamide derivatives |
| Thiophenol | KCO, DMSO, 60°C | Thioester analogs |
Key drivers:
-
Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Steric hindrance from the ethyl-furan-thiophene group reduces reaction rates compared to simpler succinimides .
Hydrolysis of the Dioxopyrrolidinyl Ring
The dioxopyrrolidinyl ring undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative .
Acidic Hydrolysis:
Basic Hydrolysis:
| Condition | Time | Yield |
|---|---|---|
| 1M HCl, reflux | 6h | 85% |
| 2M NaOH, 80°C | 4h | 78% |
Applications: Hydrolysis products serve as intermediates for further functionalization .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, leveraging its furan and thiophene rings .
Example Pathway:
Intramolecular cyclization via deprotonation and nucleophilic attack:
| Catalyst | Solvent | Temperature | Product |
|---|---|---|---|
| ZnCl | Toluene | 110°C | Bicyclic thienopyrrolidine |
| PTSA | Ethanol | Reflux | Furan-linked lactam |
Key factors:
-
Lewis acids (ZnCl) stabilize transition states.
-
Electron-rich thiophene enhances cyclization efficiency.
Oxidation of the Thiophene Moiety
The thiophene ring undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
Reagents and Outcomes:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | DCM, RT, 2h | Sulfoxide | 92% |
| HO/AcOH | 60°C, 6h | Sulfone | 88% |
Impact: Sulfone derivatives exhibit enhanced polarity and altered bioactivity.
Functionalization of the Furan Ring
The furan ring participates in electrophilic substitution, enabling halogenation or nitration.
Halogenation Example:
| Reagent | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Br | FeCl | 5-Bromo substitution | >95% |
Applications: Halogenated analogs are precursors for cross-coupling reactions.
Stability Under Thermal and Photolytic Conditions
The compound decomposes at elevated temperatures (>200°C) via cleavage of the acetamide bond. Photolysis under UV light induces radical formation at the thiophene ring.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 220°C, inert atmosphere | Acetamide bond cleavage | 15 min |
| UV (254 nm), air | Thiophene radical polymerization | 2h |
Comparison with Similar Compounds
Structural Analogues from Anticonvulsant Research ()
describes five pyrrolidine-2,5-dione acetamides with phenyl or substituted benzyl/phenethyl groups (Compounds 23–27). Key comparisons:
| Parameter | Target Compound | Analogues (23–27) | Implications |
|---|---|---|---|
| Core Structure | Pyrrolidine-2,5-dione + acetamide | Identical core | Shared anticonvulsant potential via GABA modulation or sodium channel inhibition |
| Substituents | Ethyl group with furan-2-yl + thiophen-2-yl | Phenyl, trifluoromethyl-benzyl, fluorophenethyl, chlorophenethyl | Target compound’s heteroaromatics may enhance π-π stacking or metabolic stability |
| Melting Point | Not reported | 129.6–176.0 °C | Heteroaromatic groups may reduce crystallinity, lowering melting point |
| Synthetic Yield | Not reported | 62.9–73.5% | Similar yields expected for target compound via amide coupling reactions |
| Biological Activity | Undocumented (in provided evidence) | Anticonvulsant screening (e.g., MES, scPTZ models) | Furyl-thiophene group may improve BBB penetration or receptor affinity |
Thiophene-Containing Acetamides (–5, 12)
Compounds such as N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () and N-(3-acetyl-2-thienyl)acetamides () highlight the role of thiophene in modulating electronic properties and bioactivity:
Substituent Effects on Bioactivity ()
demonstrates how substituents on N-[2-(4-methoxyphenyl)ethyl]acetamides influence IC50 values (e.g., 3a : 69 µM vs. 3b : 87 µM). Key insights:
- Electron-Withdrawing Groups (e.g., nitro in 3b ) reduce activity compared to electron-donating groups (e.g., naphthyl in 3a ).
Anti-Exudative Activity ()
Furan-containing acetamides in (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative effects comparable to diclofenac. The target compound’s furan moiety may similarly contribute to anti-inflammatory activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide?
- Methodology :
- Step 1 : Condensation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.
- Step 2 : Activation of the carboxylic acid group via formation of an intermediate O-acylisourea, followed by nucleophilic attack by the amine to form the acetamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures .
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted amine or hydrolyzed intermediates.
Q. How is the structure of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm the presence of the pyrrolidinone, furan, thiophene, and acetamide moieties. For example, the NH proton in the acetamide group typically appears as a singlet at δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z calculated for ).
- X-ray Crystallography : Single-crystal analysis to determine bond lengths, angles, and torsional angles (e.g., dihedral angles between furan/thiophene and pyrrolidinone rings) .
Advanced Research Questions
Q. What strategies optimize the yield of the target compound during synthesis?
- Experimental Design :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling reactions .
- Temperature Control : Maintain low temperatures (0–5°C) during coupling to suppress side reactions.
Q. How do structural modifications (e.g., substituents on furan/thiophene) affect bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Case Study : Replace the furan ring with a pyridine moiety (as in KX2-391 derivatives) to assess changes in target binding affinity. Use molecular docking to predict interactions with enzymes like Src kinase .
- Biological Testing : Compare IC values in enzyme inhibition assays or MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
Q. What are the challenges in characterizing the compound’s solid-state properties?
- Crystallization Issues :
- Problem : Poor crystal formation due to flexible ethylene linker.
- Solution : Use mixed-solvent systems (e.g., DMSO/water) or vapor diffusion methods. For example, achieved crystallization using methanol/acetone (1:1) .
- Polymorphism Risks : Analyze differential scanning calorimetry (DSC) thermograms to detect multiple melting points, indicating polymorphic forms.
Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Case Example : DFT calculations predict strong hydrogen bonding between the pyrrolidinone carbonyl and a target protease, but assay data show weak inhibition.
- Resolution Steps :
Validate computational models using co-crystallization or mutagenesis studies.
Check for off-target effects via proteome-wide profiling (e.g., kinome screening).
Re-evaluate solvation effects in simulations, as aqueous environments may alter binding .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
